molecular formula C12H18Cl2N2O B15326582 rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride

rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B15326582
M. Wt: 277.19 g/mol
InChI Key: AVXIBUFVLJZYET-MBORUXJMSA-N
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Description

rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an isoindoline moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Isoindoline Moiety: The isoindoline group can be introduced via nucleophilic substitution or addition reactions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoindoline moiety.

    Substitution: Various substitution reactions can occur at the pyrrolidine ring or the isoindoline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a dehydroxylated product.

Scientific Research Applications

Chemistry

In chemistry, rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids. It can also be used in assays to determine its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol
  • rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-one
  • rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-amine

Uniqueness

The uniqueness of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and the presence of both the isoindoline and hydroxyl functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

(3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c15-12-6-13-5-11(12)14-7-9-3-1-2-4-10(9)8-14;;/h1-4,11-13,15H,5-8H2;2*1H/t11-,12-;;/m1../s1

InChI Key

AVXIBUFVLJZYET-MBORUXJMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl

Canonical SMILES

C1C(C(CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl

Origin of Product

United States

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